![molecular formula C16H18N4O2 B2444751 5-[(2,5-Dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 900011-69-0](/img/structure/B2444751.png)
5-[(2,5-Dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known by its CAS No. 900011-69-0, is a chemical with the molecular formula C16H18N4O2. It is part of a class of compounds that have shown promising results in inhibiting CDK2, a protein kinase that plays a key role in regulating the cell cycle .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic aromatic ring system composed of a pyrazole ring fused to a pyrimidine ring. This core is substituted with a 2,5-dimethylbenzyl group and a 2-hydroxyethyl group.Chemical Reactions Analysis
This compound, along with other pyrazolo[3,4-d]pyrimidine derivatives, has been found to inhibit CDK2, a protein kinase that plays a key role in regulating the cell cycle . The exact mechanism of this inhibition is not specified, but it is likely that the compound binds to the active site of the enzyme, preventing it from phosphorylating its substrates .Applications De Recherche Scientifique
Catalysis and Synthesis Applications
Pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit significant applications in the field of catalysis and synthesis. They are key precursors in the pharmaceutical and medicinal industries due to their broader synthetic applications and bioavailability. Among its isomers, 5H-pyrano[2,3-d]pyrimidine scaffolds have a wide range of applicability, intensively investigated for their broad catalytic applications in developing lead molecules. This has led to significant research in the synthesis of various derivatives through multicomponent reactions using diversified hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and green solvents (Parmar, Vala, & Patel, 2023).
Medicinal and Pharmacological Significance
The Pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocycle in drug discovery, exhibiting a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. These scaffolds have been extensively used as building blocks for developing drug-like candidates. The structure-activity relationship (SAR) studies have acquired significant attention, leading to the derivation of many lead compounds for various disease targets (Cherukupalli et al., 2017).
Role in Regio-Orientation and Selectivity
The regio-orientation and regioselectivity of reactions involving Pyrazolo[3,4-d]pyrimidine derivatives are crucial in chemical synthesis. The comparable nucleophilicity of the exocyclic NH2 group and endocyclic NH in these compounds causes literature controversy associated with regio-orientation of the substituents on the pyrimidine ring. Understanding the significance of regio-orientation is essential for the accurate design and synthesis of these compounds (Mohamed & Mahmoud, 2019).
Advancements in Kinase Inhibition
Pyrazolo[3,4-d]pyrimidine derivatives are versatile in kinase inhibition due to their ability to interact with kinases via multiple binding modes. This versatility makes them a common scaffold in kinase inhibitor design, forming essential interactions in the kinase pocket, providing potency, and selectivity. Their unique binding capabilities make them significant in the development of various classes of kinase inhibitors (Wenglowsky, 2013).
Orientations Futures
The compound has shown promise as a CDK2 inhibitor, suggesting potential applications in cancer treatment . Future research will likely focus on further elucidating the compound’s mechanism of action, optimizing its potency and selectivity, and assessing its efficacy in preclinical and clinical studies .
Propriétés
IUPAC Name |
5-[(2,5-dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11-3-4-12(2)13(7-11)9-19-10-17-15-14(16(19)22)8-18-20(15)5-6-21/h3-4,7-8,10,21H,5-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHVGKSCSZEOAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)C=NN3CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,5-Dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.